molecular formula C13H13BrN2O2S B13161940 Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13161940
M. Wt: 341.23 g/mol
InChI Key: MEXYQEKWMNRUME-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a thiazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Lacks the cyclopropyl group.

    Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Lacks the methyl group.

    Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: Contains different substituents on the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group, in particular, can impart unique steric and electronic properties that differentiate it from similar compounds .

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-13(17)8-6(2)9-11(14)16-19-12(9)15-10(8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

MEXYQEKWMNRUME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C3CC3

Origin of Product

United States

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